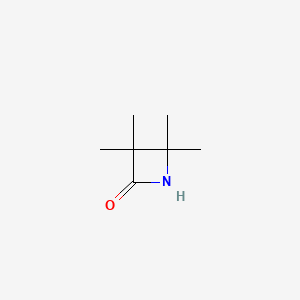
3,5-Dichloro-4-hydroxybenzenesulfonyl fluoride
説明
3,5-Dichloro-4-hydroxybenzenesulfonyl fluoride (DCFH-DA) is a widely used fluorescent probe that is used in various scientific research applications, including biochemical, physiological, and environmental studies. It is a cell-permeable, non-toxic, and non-fluorescent compound that is used to measure reactive oxygen species (ROS) in biological systems. DCFH-DA is a versatile compound that can be used in a variety of laboratory experiments and research applications.
科学的研究の応用
Chromogenic Systems in Biochemical Assays
The use of 3,5-dichloro-4-hydroxybenzenesulfonyl fluoride has been documented in the development of chromogenic detection systems. An example is its use in the enzymatic assay of uric acid in biological fluids, offering a reliable and simple method suitable for both manual and automated procedures. This advancement significantly improved the clinical chemistry practices for uric acid measurement (Fossati & Prencipe, 2010).
Catalysis in Chemical Synthesis
This compound has been explored in the context of catalysis. For instance, in the synthesis of fluorinated compounds, where it acts as a catalyst for the introduction of fluoride by nucleophilic aromatic substitution. Its high thermal stability makes it suitable for reactions at elevated temperatures, expanding its utility in various chemical synthesis applications (Fan, Chuah, & Jaenicke, 2012).
Environmental Applications in Water Treatment
In environmental science, specifically in water treatment, 3,5-dichloro-4-hydroxybenzenesulfonyl fluoride shows potential in the development of adsorbents for fluoride removal from drinking water. This application is crucial given the health hazards associated with long-term exposure to high levels of fluoride in water (Dhillon, Sapna, & Kumar, 2017).
Catalytic Hydrodefluorination in Organic Chemistry
In organic chemistry, the reactivity of low-coordinate iron(II) fluoride complexes, potentially involving 3,5-dichloro-4-hydroxybenzenesulfonyl fluoride, has been studied. These complexes are of interest for their potential in catalytic applications like C-F bond activation and fluorocarbon functionalization. Such studies contribute to the understanding of catalytic mechanisms in organic synthesis (Vela et al., 2005).
Biomedical Applications in Tuberculosis Treatment
In the biomedical field, 3,5-dichloro-4-hydroxybenzenesulfonyl fluoride-based compounds have been investigated for their inhibitory effects on β-carbonic anhydrases from Mycobacterium tuberculosis. This research is significant in the development of new antimycobacterial agents, especially considering the extensive drug resistance developed by the pathogen (Ceruso, Vullo, Scozzafava, & Supuran, 2014).
Synthesis of Fluorinated Organic Compounds
It also finds use in the synthesis of fluorinated organic compounds, where its ability to introduce fluorine atoms into various substrates is crucial. This process is particularly relevant in the creation of drugs, agrochemicals, and imaging tracers (Liu et al., 2012).
特性
IUPAC Name |
3,5-dichloro-4-hydroxybenzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FO3S/c7-4-1-3(13(9,11)12)2-5(8)6(4)10/h1-2,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLHQLIPESCKIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00307728 | |
| Record name | 3,5-dichloro-4-hydroxybenzenesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00307728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-hydroxybenzenesulfonyl fluoride | |
CAS RN |
13432-83-2 | |
| Record name | NSC194828 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194828 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-dichloro-4-hydroxybenzenesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00307728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]acetic Acid](/img/structure/B3377601.png)












